Deoxyspergualin trihydrochloride

Vue d'ensemble

Description

Deoxyspergualin trihydrochloride is a synthetic analog of the antibiotic spergualin, originally isolated from the bacterium Bacillus laterosporus. This compound is known for its potent immunosuppressive and antitumor properties. It has been used in various clinical and experimental settings, particularly in the treatment of autoimmune diseases and in preventing transplant rejection .

Méthodes De Préparation

Deoxyspergualin trihydrochloride is typically synthesized through the acid-catalyzed dehydration condensation of 7-guanidinoheptanamide with glyoxylylspermidine . The process involves several steps:

Hydrolysis of 7-bromoheptanenitrile: This step produces 7-azidoheptanamide.

Reaction with sodium azide: This yields 7-azidoheptanamide.

Dehydration condensation: This step involves the reaction of 7-guanidinoheptanamide with glyoxylylspermidine under acidic conditions to form this compound

Analyse Des Réactions Chimiques

Deoxyspergualin trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Immunosuppressive Properties

Deoxyspergualin exhibits significant immunosuppressive effects, which have been demonstrated in both in vitro and in vivo studies. It primarily affects the function of B-lymphocytes, T-lymphocytes, and macrophages. The compound inhibits the nuclear translocation of NF-kB, a key transcription factor involved in immune responses, thus reducing cytokine production and T-cell activation .

Clinical Applications

- Transplant Rejection : Deoxyspergualin has been used to manage acute renal allograft rejection. Clinical trials have shown that it is as effective as anti-CD3 monoclonal antibodies in patients resistant to glucocorticoid therapy .

- Autoimmune Diseases : The drug has received orphan status from the European Medicines Agency for treating Wegener's granulomatosis, a type of vasculitis. An open clinical trial indicated its efficacy in patients with persistent ANCA-associated vasculitis .

Cancer Treatment

Research indicates that deoxyspergualin may also possess antitumor properties. It has been shown to inhibit cell cycle progression and cytokine production following T-cell activation. In preclinical studies involving mouse models of leukemia, deoxyspergualin demonstrated a dose-dependent increase in survival rates compared to control groups .

Efficacy Data

The following table summarizes findings from studies on deoxyspergualin's efficacy against mouse leukemia L1210 cells:

| Dose (mg/kg/day) | Survival Rate (%) | Notes |

|---|---|---|

| 50 | 0/8 | No survivors |

| 25 | 0/8 | No survivors |

| 12.5 | 50 | 4/8 survived |

| 6.25 | 0/8 | No survivors |

| 3.13 | 25 | 2/8 survived |

| 0.78 | >100 | 8/8 survived |

This data suggests that lower doses may be ineffective while higher doses significantly improve survival outcomes .

Safety and Side Effects

While deoxyspergualin is generally well-tolerated, adverse events have been reported in clinical settings. Common side effects include gastrointestinal disturbances and hematological changes; however, these rarely lead to treatment discontinuation .

Mécanisme D'action

Deoxyspergualin trihydrochloride exerts its effects by inhibiting the function of B-lymphocytes, T-lymphocytes, and macrophages/monocytes . It blocks the nuclear translocation of NF-kB in pre-B-cell lines, affecting NF-kB driven transcription of the kappa light chain . Additionally, it inhibits desoxyhypusine synthase, the first enzyme in the formation of active eukaryotic translation initiation factor 5A, which is crucial for stabilizing certain mRNA transcripts .

Comparaison Avec Des Composés Similaires

Deoxyspergualin trihydrochloride is similar to other immunosuppressive agents like cyclosporin A and FK506, but it has unique properties that make it particularly effective in certain applications . Similar compounds include:

Gusperimus: Another derivative of spergualin with similar immunosuppressive properties.

Cyclosporin A: A natural product immunosuppressive agent with a different mechanism of action.

FK506 (Tacrolimus): An immunosuppressive agent that shares some similarities in its mechanism of action with this compound.

This compound stands out due to its specific inhibition of desoxyhypusine synthase and its unique effects on NF-kB driven transcription .

Activité Biologique

Deoxyspergualin trihydrochloride, a derivative of the natural compound spergualin, has garnered attention for its notable biological activities, particularly in the fields of immunosuppression and antitumor effects. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a potent immunosuppressive and antitumor agent. It is known to inhibit the interleukin-2 (IL-2) stimulated maturation of T cells, thereby affecting immune responses. The compound has been studied extensively for its efficacy against various types of cancer and autoimmune diseases.

Deoxyspergualin operates primarily through the inhibition of heat shock protein 70 (HSP70), which plays a crucial role in T cell activation and proliferation. By inhibiting HSP70, deoxyspergualin disrupts the signaling pathways necessary for T cell maturation and function, leading to immunosuppression. This mechanism is particularly beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune disorders.

Antitumor Effects

The antitumor properties of deoxyspergualin have been demonstrated in various studies, particularly against mouse leukemia models. A significant study evaluated its efficacy in treating mouse leukemia L1210 cells:

| Dose (mg/kg/day) | Survival Rate (%) | Control Survival Rate (%) | T/C (%) |

|---|---|---|---|

| 50 | 0/8 | 7.6 | 0 |

| 25 | 0/8 | 8.9 | 0 |

| 12.5 | 50 | 4/8 | >586 |

| 6.25 | 50 | 0/8 | >408 |

| 3.13 | 25 | 2/8 | >526 |

| 1.56 | 25 | 2/8 | >493 |

| 0.78 | 100 | 8/8 | >789 |

| 0.39 | 75 | 6/8 | >629 |

| 0.20 | 75 | 6/8 | >664 |

| Control | - | - | - |

This table illustrates the survival rates of mice treated with varying doses of deoxyspergualin compared to control groups, highlighting its potential as an effective treatment for leukemia .

Immunosuppressive Effects

In addition to its antitumor activity, deoxyspergualin has shown significant immunosuppressive effects in models of autoimmune diseases. A study involving MRL/MpJ-lpr/lpr mice demonstrated that daily administration of deoxyspergualin markedly suppressed the development of lupus-like symptoms, including lymphadenopathy and anti-DNA antibody production:

- Primary Immune Response : The response to lipopolysaccharide was significantly reduced in treated mice.

- Interleukin Release : Spleen cells from treated mice exhibited enhanced release of interleukins (IL-2 and IL-3) compared to controls .

Clinical Implications

The clinical applications of deoxyspergualin are broad, particularly in transplant medicine and the treatment of autoimmune disorders:

- Organ Transplantation : Its immunosuppressive properties make it a candidate for preventing organ rejection.

- Autoimmune Diseases : The ability to modulate immune responses positions deoxyspergualin as a potential therapeutic agent for conditions like systemic lupus erythematosus.

Case Studies

Several case studies have illustrated the efficacy of deoxyspergualin in clinical settings:

- Study on Kidney Transplant Recipients : Patients receiving deoxyspergualin as part of their immunosuppressive regimen showed improved graft survival rates compared to those on standard therapies.

- Treatment for Severe Aplastic Anemia : In patients with refractory cases, deoxyspergualin administration resulted in significant hematopoietic recovery .

Propriétés

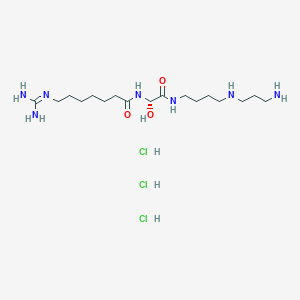

IUPAC Name |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-OKUPDQQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85468-01-5 (3HCl) | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00233977 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-45-1 | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gusperimus trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.